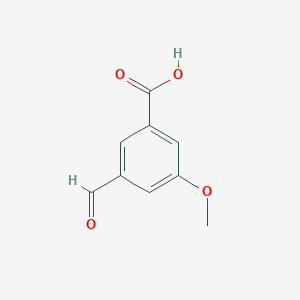

3-Formyl-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXJFLKQBAPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573090 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367519-88-8 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 3-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. 3-Formyl-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a key building block whose unique trifunctional nature—possessing a carboxylic acid, an aldehyde, and a methoxy group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility for professionals in drug discovery and development.

Core Identification: CAS Number and Molecular Profile

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is registered under the following CAS number:

This unique identifier ensures precise communication and procurement of the correct chemical substance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, reaction setup, and formulation. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in boiling water and organic solvents (inferred from 3-methoxybenzoic acid) | [3] |

Synthesis and Mechanism: A Plausible Synthetic Pathway

While a direct, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, a practical and convenient synthesis of its methyl ester, methyl 5-formyl-3-methoxybenzoate, provides a strong foundation for a proposed synthetic route.[4] The synthesis of the parent acid would likely follow a similar pathway, with a final hydrolysis step.

The proposed synthesis commences with commercially available 5-hydroxyisophthalic acid and involves a series of protection, selective reduction, oxidation, and deprotection steps.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Esterification of 5-Hydroxyisophthalic Acid: 5-Hydroxyisophthalic acid is first converted to its dimethyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of dimethyl 5-hydroxyisophthalate is protected as a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate.

-

Selective Monohydrolysis: The resulting dimethyl 5-(benzyloxy)isophthalate undergoes selective hydrolysis of one of the methyl esters to the corresponding carboxylic acid using one equivalent of potassium hydroxide in a mixture of THF and methanol.[4]

-

Selective Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to a primary alcohol using a borane reagent such as borane dimethyl sulfide complex.

-

Oxidation to the Aldehyde: The primary alcohol is then oxidized to the desired formyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Deprotection of the Benzyl Group: The benzyl protecting group is removed via catalytic hydrogenation (H₂, Pd/C) to yield 3-formyl-5-hydroxybenzoic acid.

-

Methylation of the Phenolic Hydroxyl: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate to afford the target molecule, this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

-

The carboxylic acid group can readily undergo esterification or amidation, allowing for its conjugation to other molecules or its use as a handle for solid-phase synthesis.

-

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and the formation of imines and other Schiff bases.

-

The methoxy group is generally stable but can be cleaved under harsh conditions to reveal a phenol, offering another point for modification.

This trifunctional nature makes this compound a valuable scaffold in the synthesis of complex molecules. While specific biological activities of this compound are not widely reported, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. For instance, derivatives of 3-hydroxybenzoic acid have demonstrated a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[5] Therefore, this compound serves as an excellent starting material for the generation of libraries of novel compounds to be screened for various therapeutic applications.

Safety and Handling: A Precautionary Approach

Hazard Identification and Precautionary Measures

| Hazard | Precautionary Statement | Source (Analogous Compounds) |

| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. | [6][7] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [7][8] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |

| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [9] |

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion: A Scaffold of Opportunity

This compound, with its distinct trifunctional arrangement, stands out as a valuable and versatile building block for synthetic and medicinal chemists. While further characterization of its physical and biological properties is warranted, its potential as a scaffold for the development of novel therapeutics is evident. The proposed synthetic pathway, derived from established methodologies, offers a reliable route to access this compound. As with all chemical reagents, adherence to stringent safety protocols, informed by the data on analogous structures, is essential for its responsible use in the laboratory. The strategic application of this compound in drug discovery programs holds the promise of unlocking new avenues for therapeutic intervention.

References

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]

-

3-Methoxybenzoic Acid. PubChem. [Link]

-

This compound. 001CHEMICAL. [Link]

- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link].pdf)

Sources

- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

"3-Formyl-5-methoxybenzoic acid" chemical structure and IUPAC name

An In-depth Technical Guide to 3-Formyl-5-methoxybenzoic Acid

Introduction and Strategic Overview

This compound is a trifunctional aromatic organic compound that serves as a highly versatile building block in modern synthetic chemistry. Possessing a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, it offers multiple reaction sites for constructing complex molecular architectures. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] For researchers and drug development professionals, understanding the properties, synthesis, and handling of this molecule is crucial for leveraging its synthetic potential. This guide provides a comprehensive technical overview, from its fundamental chemical identity to practical applications and safety protocols.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific work. This section details the nomenclature and structural representation of this compound.

IUPAC Name: this compound.[2][3]

Structural Formula: C₉H₈O₄.[2][4]

The molecule's structure is characterized by a benzoic acid core with a formyl (-CHO) group at the C3 position and a methoxy (-OCH₃) group at the C5 position. This 1,3,5-substitution pattern dictates its reactivity and steric profile.

Figure 2: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a solution of 3-formyl-5-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

-

Causality: Potassium carbonate is chosen as it is strong enough to deprotonate the acidic phenol but generally not the carboxylic acid under these conditions, providing selectivity. The solvent must be able to dissolve the reactants but not interfere with the reaction.

-

-

Methylation: To the stirring suspension, add a methylating agent like dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The phenoxide ion formed in Step 1 is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction to form the ether linkage.

-

-

Reaction Quench and Work-up: Once TLC indicates the consumption of the starting material, carefully quench the reaction by adding water. If DMF was used as the solvent, a larger volume of water will be needed. Acidify the aqueous solution with dilute HCl to ensure the carboxylic acid is protonated.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Causality: The product is organic-soluble, while the inorganic salts (e.g., KCl, K₂SO₄) remain in the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar chemicals. [5][6][7][8]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [7]* Health Hazards:

-

Eye Contact: May cause serious eye irritation. [5]In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. [7] * Skin Contact: May cause skin irritation. [5]Wash off with soap and plenty of water if contact occurs. [7] * Inhalation: May cause respiratory tract irritation. [5][7]Avoid creating dust. If inhaled, move the person to fresh air. [7] * Ingestion: May be harmful if swallowed. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][5]Recommended storage is between 2-8°C. [2][3]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [5]

-

Conclusion

This compound stands out as a valuable and versatile intermediate for advanced chemical synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecules relevant to the pharmaceutical and materials science industries. A solid grasp of its chemical properties, synthetic pathways, and safety protocols enables researchers to effectively and safely harness its full potential in their development programs.

References

-

PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.

-

ChemicalBook. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8.

-

ChemicalBook. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8.

-

PubChemLite. This compound (C9H8O4).

-

Fisher Scientific. SAFETY DATA SHEET.

-

LookChem. Cas 712-53-8,3-formyl-4-hydroxy-5-methoxybenzoic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Methoxybenzoic acid.

-

Sigma-Aldrich. Material Safety Data Sheet - p-Anisic acid.

-

Google Patents. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.

-

CymitQuimica. This compound.

-

PubChem. This compound. National Center for Biotechnology Information.

-

PubChem. 3-Formyl-5-hydroxybenzoic acid. National Center for Biotechnology Information.

-

NIST. Benzoic acid, 3-methoxy-. National Institute of Standards and Technology.

-

ChemicalBook. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.

-

Chemsrc. 3-formyl-4-hydroxy-5-methoxy-benzoic acid.

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546).

-

NIST. Benzoic acid, 3-methoxy- Mass Spectrum. National Institute of Standards and Technology.

-

MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8 [amp.chemicalbook.com]

- 3. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. gustavus.edu [gustavus.edu]

- 8. chemos.de [chemos.de]

A Technical Guide to 3-Formyl-5-methoxybenzoic Acid: A Versatile Building Block in Synthetic Chemistry

This guide provides an in-depth overview of 3-Formyl-5-methoxybenzoic acid, a key organic intermediate for researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, and its functional role as a versatile scaffold in the synthesis of more complex molecules.

Core Molecular Attributes

This compound is a trifunctional aromatic compound, incorporating a carboxylic acid, an aldehyde (formyl group), and a methoxy ether on a benzene ring. This unique arrangement of functional groups offers distinct points for chemical modification, making it a valuable starting material in multi-step synthetic pathways.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

These values are derived from the constituent atoms: 9 carbons, 8 hydrogens, and 4 oxygens.

Chemical Structure and Nomenclature

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and its formal nomenclature.

-

IUPAC Name: this compound

-

Synonyms: Benzoic acid, 3-formyl-5-methoxy-[2]

The structure is characterized by a benzoic acid backbone with a formyl group at the 3-position and a methoxy group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| CAS Number | 367519-88-8 | [1][2] |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not widely available in public literature, its structural motifs suggest plausible synthetic routes. Industrially, related compounds such as 3-methoxybenzoic acid are prepared via methylation of the corresponding hydroxybenzoic acid, which itself can be synthesized from sulfobenzoic acid precursors.[5]

The true value of this compound lies in its reactivity, which is governed by its three functional groups:

-

Carboxylic Acid: This group can readily undergo esterification, conversion to an acid chloride, or amidation, allowing for the attachment of various molecular fragments.

-

Formyl Group (Aldehyde): The aldehyde is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes.

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution, although the positions of substitution are directed by the existing groups.

A key documented application of this compound is as a reagent for the synthesis of methyl 5-formyl-3-methoxybenzoate, which involves the esterification of the carboxylic acid group.[6]

Applications in Drug Discovery and Medicinal Chemistry

Aromatic carboxylic acids with aldehyde and ether functionalities are important scaffolds in medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of named pharmaceutical agents are not prevalent in the reviewed literature, the utility of closely related benzoic acid derivatives is well-established. For instance, substituted benzoic acids are precursors in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[7]

The trifunctional nature of this compound allows for a combinatorial approach to drug design, where each functional group can be independently modified to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Hazard Identification and First Aid

Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact.[8]

-

Eye Irritation: May cause serious eye irritation.[8]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[8]

First Aid Measures:

-

In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]

Personal Protective Equipment (PPE) and Handling

When working with this compound, the following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Recommended storage is at 2-8°C.[1] Keep away from strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined molecular structure and multiple reactive sites provide a robust platform for the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and materials science research. Adherence to appropriate safety and handling protocols is essential when working with this compound.

References

Sources

- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]

- 2. 3-FORMYL-5-METHOXY-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8 [amp.chemicalbook.com]

- 7. srinichem.com [srinichem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Formyl-5-methoxybenzoic Acid from 5-hydroxyisophthalic Acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-Formyl-5-methoxybenzoic acid, a valuable benzoic acid derivative used as a building block in the development of pharmaceutical compounds and advanced materials.[1][2] Starting from the commercially available 5-hydroxyisophthalic acid, this synthesis employs a robust, multi-step strategy involving functional group protection, selective methylation, and carefully controlled reduction-oxidation sequences. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. We will explore the causality behind experimental choices, address safety protocols for hazardous reagents, and provide a framework for the successful execution of this synthesis.

Strategic Overview: A Multi-Step Approach

The transformation of 5-hydroxyisophthalic acid into this compound is not achievable through a single reaction. The target molecule requires precise modifications at three distinct positions on the aromatic ring: the conversion of a hydroxyl to a methoxy group, and the transformation of one of two carboxylic acid groups into a formyl group.

A direct formylation approach is challenging due to the directing effects of the substituents. Standard electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions would be directed by the highly activating hydroxyl or methoxy group, leading to incorrect regiochemistry, primarily at the ortho positions.[3][4][5] Therefore, a more controlled, multi-step synthetic strategy is necessary.

The chosen pathway involves a logical sequence of protection and functional group interconversions:

-

Diesterification: Both carboxylic acid groups are protected as methyl esters to prevent unwanted side reactions in subsequent steps.

-

O-Methylation: The phenolic hydroxyl group is converted to a methoxy ether.

-

Selective Monohydrolysis: One of the two methyl ester groups is selectively saponified back to a carboxylic acid.

-

Selective Reduction: The newly formed carboxylic acid is selectively reduced to a primary alcohol, leaving the second ester group intact.

-

Oxidation: The primary alcohol is oxidized to the target formyl group.

-

Final Hydrolysis: The remaining ester is hydrolyzed to yield the final product, this compound.

This strategy, adapted from established literature procedures, ensures high regioselectivity and provides a reliable route to the desired product.[6]

Sources

"3-Formyl-5-methoxybenzoic acid" spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-5-methoxybenzoic Acid

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental practices. The causality behind spectral features and the logic of analytical workflows are emphasized to provide a practical and authoritative resource for structural elucidation and quality control.

Molecular Structure and Analytical Overview

This compound is a trisubstituted benzene derivative featuring a carboxylic acid, an aldehyde, and a methoxy group. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is invaluable for confirming its identity, purity, and stability. A comprehensive analytical workflow is essential for unambiguous characterization.

Caption: Proposed ESI-MS fragmentation pathway.

Table 1: Predicted Mass Spectrometry Data

| Adduct / Fragment | Formula | Calculated m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₉H₉O₄]⁺ | 181.0495 | Protonated molecular ion |

| [M-H]⁻ | [C₉H₇O₄]⁻ | 179.0350 | Deprotonated molecular ion |

| [M+Na]⁺ | [C₉H₈O₄Na]⁺ | 203.0315 | Sodium adduct |

| [M+H-H₂O]⁺ | [C₉H₇O₃]⁺ | 163.0395 | Loss of water from carboxyl group |

| [M-COOH]⁺ | [C₈H₇O₂]⁺ | 135.0441 | Loss of the carboxyl group |

Protocol: LC-MS Analysis

This protocol describes a self-validating system for obtaining high-quality mass spectra.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Scan Range: m/z 50-500.

-

-

Data Validation: Confirm the presence of the correct [M+H]⁺ or [M-H]⁻ peak with high mass accuracy (<5 ppm error). The isotopic pattern should match the theoretical distribution for C₉H₈O₄.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Interpretation of Key Spectral Regions

The presence of hydroxyl, carbonyl, and aromatic groups leads to a highly diagnostic IR spectrum. [1]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. [2][3]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. * C=O Stretches (Carbonyls): This is a critical region. Two distinct C=O peaks are anticipated. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The aromatic aldehyde C=O stretch will appear at a slightly lower wavenumber, typically 1680-1700 cm⁻¹, due to conjugation with the benzene ring. [3]* C=C Stretches (Aromatic): Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ range, confirming the presence of the aromatic ring.

-

C-O Stretches: Strong absorptions between 1200-1320 cm⁻¹ will correspond to the C-O stretching of the carboxylic acid and the aryl ether.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 2500-3300 | Carboxylic Acid | O-H Stretch | Very Broad, Strong |

| ~3100 | Aromatic Ring | C-H Stretch | Sharp, Medium |

| ~2820, ~2720 | Aldehyde | C-H Stretch | Sharp, Weak (Fermi doublet) |

| 1700-1725 | Carboxylic Acid | C=O Stretch | Sharp, Very Strong |

| 1680-1700 | Aldehyde | C=O Stretch | Sharp, Very Strong |

| 1450-1600 | Aromatic Ring | C=C Stretch | Multiple Sharp Bands |

| 1200-1320 | Ether & Acid | C-O Stretch | Strong |

Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

-

Validation: The spectrum is validated by the presence of all key functional group peaks in their expected regions, particularly the distinct dual carbonyl absorptions and the broad O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for detailed structural elucidation in solution, providing information on the chemical environment, connectivity, and number of unique nuclei.

¹H NMR Spectroscopy

Predicted Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum will provide a unique set of signals for each proton environment. [4][5][6]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm. Its position can be concentration-dependent, and it will exchange with D₂O.

-

Aldehyde Proton (-CHO): This proton is also significantly deshielded and will appear as a sharp singlet between 9.5 and 10.5 ppm.

-

Aromatic Protons (Ar-H): There are three aromatic protons. Due to the 1,3,5-substitution pattern, they will exhibit meta-coupling (⁴JHH), which is typically small (2-3 Hz). We expect to see three distinct signals in the aromatic region (7.5-8.5 ppm), likely appearing as two doublets of doublets (or triplets) and one triplet, depending on the precise coupling constants.

-

Methoxy Protons (-OCH₃): These three protons are equivalent and will appear as a sharp singlet, typically around 3.8-4.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| >10.0 | br s | 1H | -COOH | Highly deshielded, acidic proton |

| 9.5 - 10.5 | s | 1H | -CHO | Deshielded by carbonyl anisotropy |

| 7.5 - 8.5 | m | 3H | Ar-H | Aromatic region, meta-coupling expected |

| 3.8 - 4.0 | s | 3H | -OCH₃ | Shielded by oxygen, singlet |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shifts

The chemical shifts are highly dependent on the electronic environment of each carbon. [7][8]

-

Carbonyl Carbons (C=O): The carboxylic acid and aldehyde carbonyl carbons will be the most downfield signals, appearing between 165 and 195 ppm. The aldehyde carbon is typically further downfield than the acid carbon.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (110-160 ppm). The carbons directly attached to electronegative oxygen atoms (C-OCH₃ and C-COOH) will be further downfield than the others. The carbon attached to the formyl group will also be significantly downfield. [7]* Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, expected around 55-60 ppm.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 188 - 195 | C=O (Aldehyde) | Highly deshielded carbonyl |

| 165 - 170 | C=O (Acid) | Deshielded carbonyl |

| ~160 | C-OCH₃ | Aromatic C attached to electronegative O |

| 110 - 140 | Ar-C, Ar-CH | Remaining 5 aromatic carbons |

| 55 - 60 | -OCH₃ | Aliphatic carbon attached to oxygen |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer of at least 400 MHz.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover 0-220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. The validation rests on observing the correct number of signals with the expected chemical shifts, multiplicities, and integrations that perfectly match the proposed structure.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous fingerprint for its structural confirmation. Mass spectrometry confirms the molecular weight and key fragmentation patterns. IR spectroscopy identifies all critical functional groups, notably the distinct dual carbonyls and the broad acid O-H stretch. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the unique chemical environment of each atom. The combination of these techniques, guided by the protocols outlined herein, constitutes a robust and self-validating methodology for the comprehensive characterization of this compound in any research or development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. [Link]

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

-

Yuniarti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

University of Missouri–St. Louis. Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Nguyen, M. T., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

NIST. Benzoic acid, 3-methoxy- (Mass Spectrum). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Researcher's Guide to the Solubility of 3-Formyl-5-methoxybenzoic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formyl-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for quantitative determination.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation studies. This guide offers a foundational understanding of its expected solubility behavior and provides the methodology to empirically determine this vital physicochemical property.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. Key characteristics of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

The presence of a carboxylic acid group makes the molecule acidic and capable of donating a hydrogen bond. The methoxy and formyl groups, along with the carboxylic acid, contribute multiple sites for hydrogen bond acceptance. These features, combined with the overall polarity of the molecule, are the primary determinants of its solubility profile.

Theoretical Principles and Predictive Analysis of Solubility

The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound possesses both polar (carboxylic acid, formyl, methoxy groups) and nonpolar (benzene ring) regions, suggesting it will exhibit a range of solubilities in different organic solvents.

Based on its functional groups, we can predict its solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, formyl, and methoxy groups of the molecule. Therefore, this compound is expected to be soluble in these solvents.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can accept hydrogen bonds and have significant dipole moments, which will facilitate the dissolution of the polar regions of the molecule. Good solubility is anticipated in these solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will have some affinity for these solvents, but the highly polar functional groups will limit solubility. It is expected to have low solubility in nonpolar solvents.

A study on the solubility of the closely related compound, 3-methoxybenzoic acid, in fourteen different organic solvents provides valuable insight. The study found that solubility was highest in polar solvents and decreased with increasing non-polar character of the solvent.[4] This trend is expected to be similar for this compound.

The interplay of these molecular interactions is depicted in the diagram below:

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique.[5][6] This method involves equilibrating an excess of the solid solute in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.

The experimental workflow is outlined in the following diagram:

Caption: Shake-flask method workflow.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a measured amount of this compound that is in excess of its expected solubility.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Generate a calibration curve from the data of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution sample.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

PubChem. This compound. [Online] Available at: [Link]

-

Evotec. This compound. [Online] Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

- Avdeef, A. (2012). Solubility of sparingly soluble drugs. John Wiley & Sons.

-

001CHEMICAL. This compound. [Online] Available at: [Link]

- Han, R., et al. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 161, 106511.

Sources

"3-Formyl-5-methoxybenzoic acid" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 3-Formyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Niche Reagent

This compound (CAS RN: 367519-88-8) is a substituted aromatic carboxylic acid with aldehyde and ether functionalities.[1] Its unique trifunctional structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science research. The presence of a carboxylic acid, an aldehyde, and a methoxy group on the benzene ring offers multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures.

However, the very reactivity that makes this compound a useful synthetic building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from suppliers, and expert analysis of structurally analogous compounds to provide a robust framework for its safe handling, storage, and emergency management. The primary analogues referenced include 3-methoxybenzoic acid, benzoic acid, and other substituted benzoic acids, which share key functional groups and are expected to exhibit similar toxicological and reactivity profiles.

Section 1: Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.

| Property | Value | Source |

| CAS Number | 367519-88-8 | [1] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from analogues |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in water (predicted) | [3] |

| pKa | Not available |

Causality Behind Properties: The presence of the carboxylic acid group suggests that this compound is an acidic compound. The aromatic ring and methoxy group impart some lipophilicity, while the carboxyl and formyl groups can engage in hydrogen bonding, suggesting moderate solubility in polar organic solvents and limited solubility in water.

Section 2: Hazard Identification and GHS Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]

Expert Insight: The aldehyde functionality can be a sensitizer, and the acidic nature of the carboxylic acid contributes to its irritant properties. Therefore, it is prudent to handle this compound with the assumption that it poses these hazards.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with specialty chemicals. The following handling and PPE guidelines are based on best practices for handling irritant and potentially sensitizing powders.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][5][6] A certified chemical fume hood is strongly recommended to minimize inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Sources

- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]

- 2. 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU [sdsmanager.com]

- 6. ehs.com [ehs.com]

- 7. redox.com [redox.com]

The Synthetic Cornerstone: A Technical Guide to 3-Formyl-5-methoxybenzoic Acid for Advanced Research and Development

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-Formyl-5-methoxybenzoic acid. A uniquely functionalized aromatic scaffold, this compound presents a trifecta of reactive sites—a carboxylic acid, an aldehyde, and a methoxy group—offering a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and critical applications, with a focus on enabling innovative research through practical, field-proven insights.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound (CAS No. 367519-88-8) is a substituted benzoic acid derivative that has garnered significant interest in the scientific community. Its importance lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation. The aldehyde group is a versatile precursor for reductive amination, Wittig reactions, and the formation of various heterocycles. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can be a site for demethylation to reveal a phenol for further functionalization. This combination makes it an invaluable building block in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

Commercial Availability and Strategic Procurement

The accessibility of starting materials is a critical first step in any research and development pipeline. This compound is available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Pricing is quantity-dependent, with a significant decrease in the price per gram for larger quantities.

Below is a comparative summary of commercial suppliers and their indicative pricing. Researchers are advised to request formal quotes for the most current pricing and availability.

| Supplier | Brand | Catalog Number | Purity | Quantity | Price (EUR) | Price per Gram (EUR) |

| CymitQuimica | Indagoo | IN-DA00CJA2 | 97% | 100mg | 178.00 | 1780.00 |

| 250mg | 266.00 | 1064.00 | ||||

| 1g | 501.00 | 501.00 | ||||

| CymitQuimica | Biosynth | 3D-SPA51988 | Min. 95% | 1g | 783.00 | 783.00 |

| 2g | 1,301.00 | 650.50 | ||||

| 5g | 1,735.00 | 347.00 | ||||

| 10g | 3,168.00 | 316.80 | ||||

| 25g | 7,260.00 | 290.40 | ||||

| ChemicalBook | Multiple | N/A | Varies | Varies | Inquire | Inquire |

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and bulk quotations.

Synthesis of this compound: A Plausible Laboratory-Scale Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of specialized analogs. A common synthetic route starts from the more readily available 3,5-dimethylanisole. The following is a representative, multi-step synthetic workflow.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol:

Step 1: Oxidation of 3,5-Dimethylanisole

-

To a stirred solution of 3,5-dimethylanisole in water, add potassium permanganate (KMnO₄) portion-wise.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 3-methyl-5-methoxybenzoic acid.

-

Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification

-

Dissolve the 3-methyl-5-methoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Remove the methanol under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 3-methyl-5-methoxybenzoate, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the ester.

Step 3: Benzylic Bromination

-

Dissolve the methyl 3-methyl-5-methoxybenzoate in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a light source to initiate the reaction.

-

After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate to yield methyl 3-(bromomethyl)-5-methoxybenzoate.

Step 4: Oxidation to Aldehyde (Kornblum Oxidation)

-

Dissolve the crude methyl 3-(bromomethyl)-5-methoxybenzoate in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product, methyl 3-formyl-5-methoxybenzoate, with an organic solvent.

Step 5: Hydrolysis

-

Dissolve the methyl 3-formyl-5-methoxybenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir at room temperature or with gentle heating.

-

After the ester has been fully hydrolyzed (monitored by TLC), acidify the reaction mixture with a mineral acid to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 367519-88-8 | ChemicalBook[1] |

| Molecular Formula | C₉H₈O₄ | CymitQuimica[2] |

| Molecular Weight | 180.16 g/mol | CymitQuimica[3] |

| Appearance | Off-white to pale yellow solid | Assumed from similar compounds |

| Storage Temperature | 2-8°C | ChemicalBook[4] |

Safety Information:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements from the European Chemicals Agency (ECHA) C&L Inventory:

-

H315: Causes skin irritation (Warning Skin corrosion/irritation)[5]

-

H319: Causes serious eye irritation (Warning Serious eye damage/eye irritation)[5]

-

H335: May cause respiratory irritation (Warning Specific target organ toxicity, single exposure; Respiratory tract irritation)[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a versatile building block. Its trifunctional nature allows for the construction of complex molecular frameworks, particularly in the realm of medicinal chemistry.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic structure, often decorated with various substituents to achieve potency and selectivity. The synthesis of such molecules frequently relies on the strategic use of functionalized building blocks. For instance, substituted anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with Gefitinib being a prominent example. While not a direct precursor, the synthesis of Gefitinib from a similarly substituted benzoic acid derivative highlights the utility of such scaffolds.[8]

A hypothetical synthetic application of this compound in the construction of a novel kinase inhibitor scaffold is illustrated below.

Caption: A conceptual workflow for the synthesis of a kinase inhibitor scaffold.

In this conceptual workflow, the carboxylic acid of this compound is first coupled with a primary amine. The aldehyde is then subjected to reductive amination with a second amine. Subsequent intramolecular cyclization, potentially after a deprotection or activation step, would yield a core heterocyclic structure. This scaffold can then be further elaborated, for example, through cross-coupling reactions on the aromatic ring (if a suitable handle is introduced) to generate a library of potential kinase inhibitors. The design of indolinones as triple angiokinase inhibitors, such as BIBF 1120, showcases the power of strategically substituted building blocks in achieving high potency and selectivity.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the creation of novel and complex molecules. By understanding its commercial availability, synthesis, and potential applications, researchers can leverage this powerful building block to accelerate their research and development efforts.

References

-

AOBChem USA. (n.d.). 3-Fluoro-4-formyl-5-methoxybenzoic acid. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 367519-88-8, this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8O4). Retrieved from [Link]

-

PubChem. (n.d.). 3-Formyl-5-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

Tylon Pharma Limited. (n.d.). 3 Methoxybenzoic Acid exporter and suppliers in Mumbai. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of medicinal chemistry, 52(14), 4466–4480. [Link]

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PubMed. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]

- 2. 3-FORMYL-5-METHOXY-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8 [amp.chemicalbook.com]

- 5. This compound | C9H8O4 | CID 15472361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. fishersci.ca [fishersci.ca]

- 8. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formyl-5-methoxybenzoic Acid: A Versatile Scaffold for Chemical Innovation

In the landscape of medicinal chemistry and materials science, the strategic value of a chemical scaffold is measured by its synthetic accessibility, functional group versatility, and the potential for its derivatives to exhibit significant biological or material properties. This compound, a disubstituted aromatic compound, represents such a scaffold. With a molecular formula of C9H8O4 and a monoisotopic mass of 180.04 Da, this molecule is characterized by the presence of three key functional groups on a benzene ring: a carboxylic acid, an aldehyde (formyl group), and a methoxy group.[1] This unique arrangement of electron-withdrawing (formyl, carboxylic acid) and electron-donating (methoxy) groups creates a platform for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[2]

This guide provides a comprehensive technical overview of this compound, its synthesis, chemical reactivity, and the landscape of its structural analogs. We will delve into the structure-activity relationships (SAR) of related compounds, offering insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H8O4 | PubChemLite[1] |

| Molecular Weight | 180.16 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 180.04225 Da | PubChemLite[1] |

| CAS Number | 367519-88-8 | ChemicalBook[3] |

| Predicted XlogP | 1.7 | PubChemLite[1] |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O | PubChemLite[1] |

| InChIKey | DYXJFLKQBAPWDM-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. While a specific, high-yield synthesis for this exact molecule is not prominently detailed in introductory literature, a logical retrosynthetic analysis based on common organic reactions and related preparations, such as that for methyl 5-formyl-3-methoxybenzoate, allows for the design of a robust synthetic workflow.[3][4]

Proposed Synthetic Workflow

A plausible synthetic route often begins with a more readily available starting material, such as 3,5-dihydroxybenzoic acid, and proceeds through selective protection, methylation, and oxidation steps. The causality behind this multi-step approach lies in the need to differentiate and selectively react with specific functional groups while preserving others.

Caption: Proposed synthetic workflow for this compound.

Reactivity of Functional Groups

-

The Formyl Group (-CHO): As an aldehyde, this group is a prime site for nucleophilic addition. It can be reduced to a primary alcohol (hydroxymethyl group), oxidized to a carboxylic acid, or converted into an imine via reductive amination. This versatility is crucial for introducing diverse substituents and building molecular complexity. For instance, its analog, 3-Formylbenzoic acid, is used in Ugi four-component reactions to synthesize bicyclic azetidinone derivatives.[5]

-

The Carboxylic Acid Group (-COOH): This group is readily converted into esters, amides, or acid chlorides. Amide coupling reactions, in particular, are fundamental in drug discovery for linking the scaffold to other molecular fragments, as demonstrated in the synthesis of 2-phenoxybenzamides with antiplasmodial activity.[6][7]

-

The Methoxy Group (-OCH3) and Aromatic Ring: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). This property can be exploited for further functionalization of the benzene ring.

Structural Analogs and Their Significance

The true power of the this compound core lies in its potential as a template for generating diverse analogs. By systematically modifying its functional groups, researchers can explore a vast chemical space to optimize for specific biological activities.

Key Classes of Analogs

| Analog Class | Structural Modification | Potential Application/Significance | Representative Examples |

| Ring-Substituted Analogs | Addition/modification of substituents on the benzene ring. | Modulating electronic properties, solubility, and target binding. | 3-Formyl-4-hydroxy-5-methoxybenzoic acid (antioxidant properties)[2], 3,4,5-Trimethoxybenzoic acid derivatives (precursors to CNS agents)[8][9] |

| Carboxylic Acid Derivatives | Conversion of the -COOH group to esters, amides, etc. | Improving cell permeability, metabolic stability, and acting as prodrugs. | Methyl 3-formyl-5-methoxybenzoate[3], N-Benzimidazole-derived carboxamides (antibacterial activity)[10] |

| Formyl Group Derivatives | Reduction, oxidation, or conversion of the -CHO group. | Creating new interaction points for target binding; altering polarity. | 3-Hydroxymethyl-5-methoxybenzoic acid, 3-(Aminomethyl)-5-methoxybenzoic acid |

Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound is limited, a wealth of information on its close analogs provides a strong foundation for inferring its potential and guiding future drug discovery efforts. The analysis of how structural changes affect biological activity—the essence of SAR—is a cornerstone of medicinal chemistry.[11]

Insights from Related Scaffolds

-

Antimicrobial and Antioxidant Activity: Benzoic acid derivatives are widely recognized for their biological activities. For example, p-hydroxybenzoic acid and its derivatives exhibit antimicrobial, antioxidant, and anti-inflammatory properties.[12] The presence of hydroxyl and methoxy groups, as seen in analogs like 3,4,5-trihydroxy-substituted N-benzimidazole carboxamides, has been linked to potent antibacterial activity.[10] This suggests that analogs of this compound could be promising candidates for antimicrobial research.

-

Anticancer Activity: Substituted methoxybenzoyl-aryl-thiazole (SMART) compounds, which feature a methoxy-substituted phenyl ring, have shown significant growth inhibition in cancer cell lines.[13] The 3,4,5-trimethoxy substitution pattern, in particular, plays an important role in the antiproliferative activity of many compounds. This highlights the importance of the methoxy group in designing novel anticancer agents.[13]

-

Central Nervous System (CNS) Activity: 3,4,5-Trimethoxycinnamic acid (TMCA), an analog sharing the trimethoxybenzene motif, is a known metabolite from traditional Chinese medicine used to treat insomnia and epilepsy.[9] Its derivatives have been explored as anticonvulsant and sedative agents, acting as GABAA/BZ receptor agonists.[9][14] This suggests that the methoxy-substituted benzoic acid core could serve as a starting point for developing novel CNS-active compounds.

A Framework for SAR Exploration

A systematic SAR study on the this compound scaffold would involve an iterative process of design, synthesis, and biological evaluation.

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a common and crucial reaction in drug discovery: amide bond formation.

Protocol: Synthesis of N-Aryl-3-formyl-5-methoxybenzamide via Amide Coupling

Objective: To synthesize an amide derivative from this compound and a representative aromatic amine. This protocol is based on standard coupling reactions used in the synthesis of complex amides.[6][13]

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Activator Addition: Add DCC (1.1 eq) to the solution and stir at 0°C for 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form. Causality Note: This step forms a highly reactive O-acylisourea intermediate, which is necessary for the subsequent nucleophilic attack by the amine.

-

Amine Addition: To the reaction mixture, add the substituted aniline (1.0 eq) followed by TEA (2.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x). Trustworthiness Note: These washing steps are critical to remove unreacted starting materials, coupling reagents, and acidic/basic byproducts, ensuring the purity of the final product.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-formyl-5-methoxybenzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a versatile scaffold poised for exploration in diverse scientific fields. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. By leveraging the extensive knowledge base of its structural analogs, researchers can rationally design novel compounds with tailored biological activities, from antimicrobial and anticancer agents to CNS modulators.

Future research should focus on the systematic synthesis and screening of focused libraries derived from this core. Elucidating the precise SAR for different therapeutic targets will unlock the full potential of this valuable chemical entity. The combination of established synthetic methodologies with modern drug design principles promises a fruitful path for innovation based on the this compound framework.

References

-

LookChem. 3-formyl-4-hydroxy-5-methoxybenzoic acid. Available from: [Link]

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

-

PubChemLite. This compound (C9H8O4). Available from: [Link]

-

PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

-

PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

ResearchGate. Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Available from: [Link]

-

ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available from: [Link]

-

ResearchGate. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available from: [Link]

-

PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available from: [Link]

-

Springer. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available from: [Link]

-